N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of cyclohexylbenzylamine with an appropriate imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Common reagents used in the synthesis include cyclohexylbenzylamine, imidazole, and various catalysts such as palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process may be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazoles with varying properties.
Scientific Research Applications
N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine include other imidazole derivatives such as:
- N-phenylimidazole
- N-cyclohexylimidazole
- Benzylimidazole
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups attached to the imidazole ring may enhance its stability, reactivity, and potential biological activities compared to other imidazole derivatives.
Properties
CAS No. |
63406-57-5 |
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Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H23N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)19-16-17-11-12-18-16/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H2,17,18,19) |
InChI Key |
GPPZJVZWIDDBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)NC3=NCCN3 |
Origin of Product |
United States |
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